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Obstructive Sleep Apnea (OSA) is a prevalent sleep disorder characterized by recurrent
episodes of upper airway collapse during sleep, leading to intermittent hypoxia, sleep
fragmentation, and an increased risk of cardiovascular and metabolic comorbidities.[1] The
current treatment landscape for OSA is dominated by non-pharmacological interventions, with
Continuous Positive Airway Pressure (CPAP) therapy being the gold standard. However, poor
adherence to CPAP has spurred the development of alternative treatments, including
pharmacological agents.[1][2] This guide provides a comparative analysis of a novel
investigational drug, BAY-2925976, and the current standard-of-care treatments for OSA.

Overview of BAY-2925976

BAY-2925976 is a novel, orally administered a2C-adrenoceptor antagonist being developed by
Bayer.[2] Its mechanism of action is centered on enhancing the activity of the genioglossus
muscle, a key upper airway dilator muscle, to prevent airway collapse during sleep.[3] By
blocking the a2C-adrenoceptors, BAY-2925976 is hypothesized to increase noradrenergic drive
to the hypoglossal motoneurons that innervate the genioglossus muscle, thereby improving
upper airway stability.[3][4] The drug has completed Phase I clinical trials, and preclinical data
has shown promising results in animal models of OSA.[5][6]

Current OSA Treatment Modalities
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Current treatments for OSA can be broadly categorized into non-pharmacological and
pharmacological approaches.

Non-Pharmacological Treatments:

» Continuous Positive Airway Pressure (CPAP): This is the most effective and widely
prescribed treatment for moderate to severe OSA. It involves wearing a mask connected to a
machine that delivers a constant stream of pressurized air to keep the upper airway open
during sleep.

o Mandibular Advancement Devices (MADS): These are oral appliances that reposition the
lower jaw and tongue forward to increase the airway space. They are generally
recommended for mild to moderate OSA.

« Lifestyle Modifications: These include weight loss, exercise, positional therapy (avoiding
sleeping on the back), and avoiding alcohol and sedatives before sleep.

e Surgery: Various surgical procedures can be considered for patients who do not respond to
or cannot tolerate other treatments. These procedures aim to remove or reposition tissues
that obstruct the upper airway.

Pharmacological Treatments:

While no pharmacological agent is currently approved as a standalone primary treatment for
OSA, several drugs are used to address specific aspects of the condition, such as excessive
daytime sleepiness or to target underlying pathophysiological traits. These include:

o Wakefulness-Promoting Agents: Modafinil, armodafinil, and solriamfetol are approved for the
treatment of residual excessive daytime sleepiness in OSA patients who are compliant with
CPAP.

o Combination Therapy (e.g., Atomoxetine and Oxybutynin): This combination of a
norepinephrine reuptake inhibitor and an antimuscarinic agent has shown potential in
reducing OSA severity by increasing genioglossus muscle activity.

o Other Investigational Drugs: A variety of other drug classes are under investigation, targeting
different mechanisms involved in OSA pathogenesis.
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Comparative Data

Preclinical Efficacy of BAY-2925976

Parameter Finding Source
Mechanism of Action a2C-adrenoceptor antagonist [2][5]
Animal Model Pig model of OSA [6]
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Note: Specific quantitative data from the Phase | clinical trial of BAY-2925976 are not yet
publicly available.

Experimental Protocols
Preclinical Evaluation of BAY-2925976 in a Pig Model of
OSA (Summarized)

A detailed, step-by-step protocol for the preclinical studies of BAY-2925976 has not been fully
published. However, based on available information, the general methodology likely involved
the following steps:

o Animal Model Induction: Anesthetized pigs were used to model upper airway collapse
characteristic of OSA. This is often achieved by inducing a state of muscle relaxation that
mimics sleep.

e Drug Administration: BAY-2925976 was administered to the animals, likely through various
routes (e.g., intravenous, oral) and at different doses to establish a dose-response
relationship.

» Measurement of Upper Airway Patency: Techniques such as endoscopy or pressure
transducers were likely used to measure the degree of upper airway collapse before and
after drug administration.

o Electromyography (EMG) of Genioglossus Muscle: EMG electrodes would have been
inserted into the genioglossus muscle to record its electrical activity, providing a direct
measure of the drug's effect on muscle activation.

o Data Analysis: The collected data on airway collapse and muscle activity were analyzed to
determine the efficacy of BAY-2925976.

Clinical Trial Protocol for Atomoxetine and Oxybutynin
in OSA (Representative Example)

The following is a generalized protocol based on published clinical trials of this combination
therapy:
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Study Design: A randomized, double-blind, placebo-controlled crossover trial.

Participant Selection: Adults with a diagnosis of moderate to severe OSA (defined by an
Apnea-Hypopnea Index [AHI] within a specified range) who are not currently using or are
intolerant to CPAP therapy.

Intervention: Participants receive a single oral dose of atomoxetine (e.g., 80 mg) and
oxybutynin (e.g., 5 mg) or a matching placebo before bedtime on separate nights, with a
washout period in between.

Primary Outcome Measure: The primary outcome is the change in the AHI as measured by
in-laboratory polysomnography.

Secondary Outcome Measures: Secondary outcomes may include changes in oxygen
desaturation index (ODI), sleep architecture (e.g., percentage of time in different sleep
stages), and genioglossus muscle activity (measured via intramuscular EMG).

Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

Statistical Analysis: Appropriate statistical tests are used to compare the effects of the active
treatment and placebo on the primary and secondary outcomes.
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Caption: Signaling pathway of BAY-2925976 in preventing upper airway collapse.
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Caption: Logical relationship of current and investigational OSA treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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